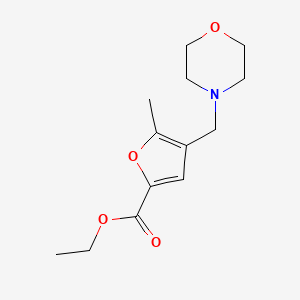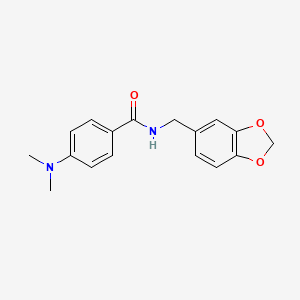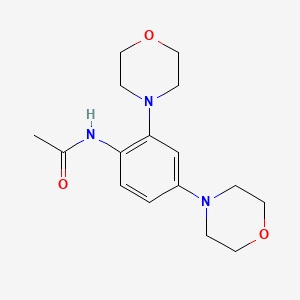![molecular formula C14H18FN3O2S B5813123 4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)
4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 4F-MPH and belongs to the class of phenethylamines. The compound has been found to have potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
4F-MPH has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, the compound has been used to study the effects of dopamine reuptake inhibitors on the brain. It has been found to increase dopamine levels in the brain, leading to improved cognitive function and memory. In pharmacology, 4F-MPH has been used to study the effects of phenethylamines on the central nervous system. The compound has been found to have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. In medicinal chemistry, 4F-MPH has been studied for its potential as a lead compound in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4F-MPH involves the inhibition of dopamine reuptake in the brain. The compound binds to the dopamine transporter, preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, resulting in improved cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-MPH are similar to those of other dopamine reuptake inhibitors. The compound has been found to increase dopamine levels in the brain, leading to improved cognitive function and memory. It has also been found to increase heart rate and blood pressure, which can lead to adverse effects in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4F-MPH in lab experiments include its high potency and selectivity for dopamine reuptake inhibition. The compound has also been found to have a long duration of action, making it useful for studying the effects of dopamine reuptake inhibitors over extended periods. However, the limitations of using 4F-MPH in lab experiments include its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on 4F-MPH. One area of interest is the development of new drugs based on the structure of 4F-MPH. Another area of interest is the study of the long-term effects of the compound on the brain and other organs. Additionally, research on the potential therapeutic applications of 4F-MPH in the treatment of ADHD and narcolepsy is ongoing. Finally, there is a need for further research on the potential for abuse and dependence associated with the use of 4F-MPH.
Conclusion
In conclusion, 4F-MPH is a chemical compound that has significant potential for scientific research. Its synthesis method has been optimized to produce high yields of pure product. The compound has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action involves the inhibition of dopamine reuptake in the brain, leading to improved cognitive function and memory. The compound has both advantages and limitations for lab experiments, and there are several future directions for research on 4F-MPH.
Méthodes De Synthèse
The synthesis of 4F-MPH involves the reaction of 4-fluorobenzoyl chloride with 2-(4-morpholinyl)ethylamine followed by the reaction of the resulting intermediate with carbon disulfide. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to produce high yields of pure 4F-MPH.
Propriétés
IUPAC Name |
4-fluoro-N-(2-morpholin-4-ylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2S/c15-12-3-1-11(2-4-12)13(19)17-14(21)16-5-6-18-7-9-20-10-8-18/h1-4H,5-10H2,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZRQXZJJKDDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5813042.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5813050.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5813054.png)



![dimethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5813091.png)
![1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B5813101.png)


![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)

